

An In-depth Technical Guide to 5-Chloropentyl Acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloropentyl acetate

Cat. No.: B1360124

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This guide provides an in-depth technical overview of **5-chloropentyl acetate**, a bifunctional organic compound of significant interest to researchers and professionals in organic synthesis and drug development. We will explore its chemical identity, physicochemical properties, synthesis protocols, key applications, and safety considerations, offering field-proven insights into its utility.

Core Chemical Identity

5-Chloropentyl acetate, also known as 1-acetoxy-5-chloropentane, is a haloalkyl ester.^[1] Its structure incorporates a five-carbon aliphatic chain, terminated by a chlorine atom at one end and an acetate ester group at the other. This dual functionality makes it a versatile building block in chemical synthesis.

- CAS Number: 20395-28-2^{[1][2]}
- Molecular Formula: C₇H₁₃ClO₂^{[1][2][3]}
- Molecular Weight: 164.63 g/mol ^{[1][2][3]}
- Synonyms: 1-Acetoxy-5-chloropentane, 5-chloro-1-pentanol acetate, 5-chloro-1-pentyl acetate^{[3][4]}

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of **5-chloropentyl acetate** is paramount for its effective use in experimental design, particularly for determining appropriate reaction conditions and purification methods. The data below has been compiled from various chemical data sources.

Property	Value	Source(s)
Appearance	Colorless to pale yellow, clear liquid	[5]
Boiling Point	96-98 °C at 11 mmHg	[2][6]
Density	1.06 - 1.061 g/mL at 25 °C	[2][5][6]
Refractive Index (n^{20}_D)	1.438	[2][6]
Flash Point	97 °C / 206.6 °F	[5][7]
Purity	Typically >97% to ≥99.0%	[4][5][8]
Moisture Content	≤0.3%	[5][8]
Chemical Stability	Stable under recommended storage conditions	[7][9]

Synthesis and Mechanistic Insights

The synthesis of **5-chloropentyl acetate** is a critical aspect of its utility. A common and efficient laboratory-scale synthesis involves the acetylation of 5-chloro-1-pentanol. A more industrial approach can involve the ring-opening of a cyclic ether.

Method 1: Acetylation of 5-Chloro-1-pentanol

This is a straightforward esterification reaction. The hydroxyl group of 5-chloro-1-pentanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride or acetyl chloride.

- **Causality:** The choice of a base catalyst (e.g., pyridine or a tertiary amine) is crucial. It serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct (acetic acid or HCl), driving the reaction equilibrium towards the product side.

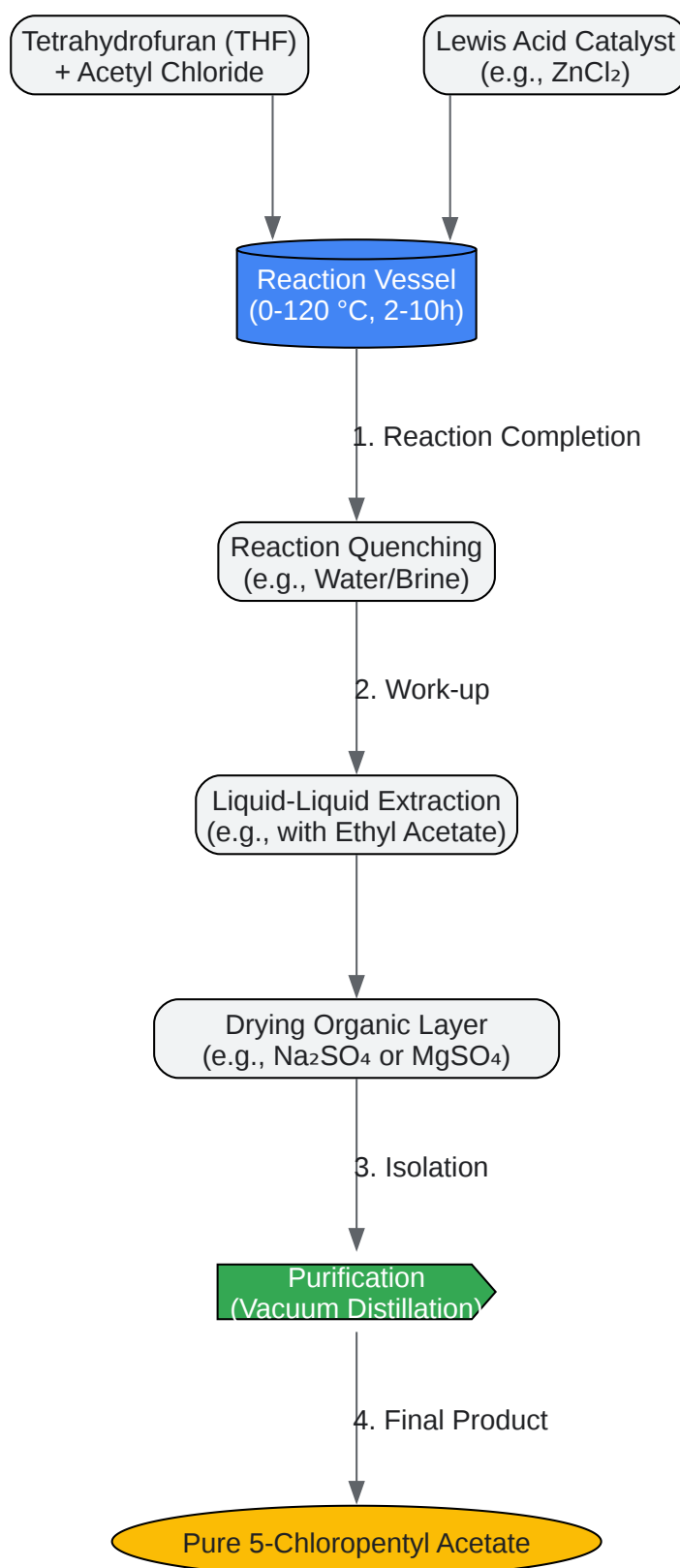
Method 2: Ring-Opening of Tetrahydrofuran (THF)

A more elegant approach, often used in industrial settings, involves the Lewis acid-catalyzed ring-opening of tetrahydrofuran (or tetrahydropyran) with acetyl chloride.[\[10\]](#)[\[11\]](#)

- Mechanism: The Lewis acid (e.g., ZnCl_2) coordinates with the oxygen atom of THF, making the ring more susceptible to nucleophilic attack. Acetyl chloride provides both the nucleophilic chloride ion (which attacks one of the alpha-carbons, opening the ring) and the acetyl group that subsequently forms the ester. This one-pot reaction is efficient, forming the chloro and acetate functionalities simultaneously.[\[10\]](#)

Experimental Workflow: Synthesis via THF Ring-Opening

The following diagram illustrates the logical flow for the synthesis of **5-chloropentyl acetate** from tetrahydrofuran.



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Caption: Synthesis workflow for **5-chloropentyl acetate**.

Applications in Research and Drug Development

The bifunctional nature of **5-chloropentyl acetate** makes it a valuable intermediate in organic synthesis.^[5] The terminal chlorine is a good leaving group for nucleophilic substitution reactions, while the acetate group can be hydrolyzed to reveal a primary alcohol.^[5]

- **Pharmaceutical Intermediates:** Chlorine-containing molecules are foundational in medicinal chemistry, with over a quarter of FDA-approved drugs featuring at least one chlorine atom.^{[12][13]} The introduction of a chlorine atom can significantly modify a lead compound's biological profile and physicochemical properties.^[14] **5-Chloropentyl acetate** serves as a precursor for introducing a C5 carbon chain into more complex molecules, a common structural motif in pharmacologically active compounds.
- **Synthesis of Heterocycles:** The compound can be used to alkylate nucleophiles like amines or thiols, followed by intramolecular cyclization to form five- or six-membered heterocyclic rings, which are core structures in many drugs.
- **Antibacterial Properties:** It has been identified as a Friedel-Crafts haloalkyl ester with antibacterial properties.^{[1][3][6]} This suggests potential applications in the development of new antimicrobial agents.
- **General Organic Synthesis:** It is used in coupling reactions and the synthesis of functional materials.^[4] For example, it can be used to synthesize 1-bromo-5-chloropentane, another important bifunctional building block.^[10]

Spectroscopic Characterization

Authenticating the identity and purity of **5-chloropentyl acetate** is achieved through standard spectroscopic methods. While specific spectra should be run for each batch, typical data includes:

- ¹H NMR: Expected signals would include a singlet for the acetyl methyl group (~2.0 ppm), a triplet for the methylene group adjacent to the acetate oxygen (~4.1 ppm), a triplet for the methylene group adjacent to the chlorine (~3.5 ppm), and multiplets for the central methylene groups in the chain (~1.4-1.8 ppm).

- ^{13}C NMR: Characteristic peaks would appear for the carbonyl carbon (~171 ppm), the methylene carbon next to the oxygen (~64 ppm), the methylene carbon next to the chlorine (~44 ppm), and the acetyl methyl carbon (~21 ppm), along with signals for the other aliphatic carbons.
- IR Spectroscopy: Key absorption bands would be observed for the C=O stretch of the ester (~1740 cm^{-1}) and the C-O stretch (~1240 cm^{-1}).
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Spectroscopic data for this compound is available in public databases like SpectraBase.[\[15\]](#)

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **5-chloropentyl acetate** is essential for laboratory safety.

- Hazard Identification: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation.[\[16\]](#) It may also cause respiratory irritation.
- Handling Precautions:
 - Work in a well-ventilated area or under a chemical fume hood.[\[16\]](#)[\[17\]](#)
 - Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[\[7\]](#)[\[16\]](#)[\[18\]](#)
 - Avoid contact with skin and eyes and avoid inhalation of vapors.[\[16\]](#)
- First Aid Measures:
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[\[16\]](#)
 - In case of skin contact: Wash off with soap and plenty of water.[\[16\]](#)
 - If inhaled: Move the person into fresh air.[\[16\]](#)

- If swallowed: Rinse mouth with water and consult a physician.[16]
- Storage:
 - Store in a cool, dry place in a tightly sealed container.[9]
 - Keep away from incompatible materials such as strong oxidizing agents.[7][9]

Conclusion

5-Chloropentyl acetate (CAS No. 20395-28-2) is a highly versatile and valuable chemical intermediate for the research and pharmaceutical industries. Its bifunctional nature allows for a wide range of synthetic transformations, making it a key building block for complex organic molecules and active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in scientific discovery and development.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloropentyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360124#5-chloropentyl-acetate-cas-number-and-properties]

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